Jak1-IN-9

JAK1 inhibitor kinase assay IC50

Standard pan-JAK inhibitors confound cytokine signaling assays due to JAK2-mediated off-target effects. Jak1-IN-9 (compound 23a) is a second-generation 4-(1,5-triazole)-pyrrolopyrimidine JAK1 inhibitor designed to resolve this. • JAK1 IC50: 72 nM (enzyme assay) • Selectivity: ≥12-fold vs. JAK2, JAK3, TYK2 • Working conc.: Up to 600 nM for >90% target inhibition • Unique halogen-bond anchor (iodine-His885) for structural studies • Benchmark for selectivity-breadth assessment in JAK1 campaigns

Molecular Formula C16H13IN6
Molecular Weight 416.22 g/mol
Cat. No. B12410429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak1-IN-9
Molecular FormulaC16H13IN6
Molecular Weight416.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=C(C=C2)I)C3=C4C=CNC4=NC=N3
InChIInChI=1S/C16H13IN6/c1-10-14(15-13-6-7-18-16(13)20-9-19-15)21-22-23(10)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,20)
InChIKeyYSYLJMXLXOALSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jak1-IN-9 Potency & Selectivity Overview


Jak1-IN-9 (compound 23a; CAS 2875041-96-4) is a small-molecule inhibitor of Janus kinase 1 (JAK1) belonging to the 4-(1,5-triazole)-pyrrolopyrimidine chemotype [1]. It was developed as a second‑generation JAK1‑selective inhibitor to mitigate the JAK2‑related adverse effects (anemia, thrombocytopenia) associated with first‑generation pan‑JAK inhibitors [1]. The compound demonstrates an in vitro enzyme IC50 of 72 nM against JAK1 and exhibits at least 12‑fold selectivity over other JAK family members (JAK2, JAK3, TYK2) [1].

Chemotype 4-(1,5-triazole)-pyrrolopyrimidine tool compound
Selectivity JAK1 isoform-selective profile with ≥12-fold window over JAK2/3/TYK2
Use context Cytokine-STAT pathway dissection with minimized JAK2 interference

Why Jak1-IN-9 Cannot Be Substituted


JAK1 inhibitors vary widely in their selectivity profiles across the JAK family (JAK2, JAK3, TYK2), and even compounds with similar JAK1 IC50 values can display substantially different off‑target inhibition [1]. A compound with a higher JAK1 IC50 but superior selectivity may offer a cleaner biological readout in cytokine‑signaling assays, whereas a more potent but less selective inhibitor may confound results by suppressing JAK2‑ or JAK3‑dependent pathways [1]. Therefore, direct substitution of Jak1-IN-9 with another JAK1 inhibitor without verifying its isoform‑selectivity profile can lead to misinterpretation of mechanistic studies or failure to reproduce published findings [1].

  • JAK1 inhibitors with similar potency may differ in isoform selectivity, altering cytokine-response readouts.
  • Off-target inhibition of JAK2 or JAK3 can confound mechanistic interpretation; verify selectivity profile before substitution.

Jak1-IN-9 Comparative Evidence Guide


JAK1 Biochemical Potency

Jak1-IN-9 inhibits JAK1 with an IC50 of 72 nM [1]. In separate biochemical assays, Abrocitinib (29 nM) and Filgotinib (10 nM) are more potent against JAK1, while Upadacitinib (43 nM) is moderately more potent . This positions Jak1-IN-9 as a moderately potent JAK1 inhibitor suitable for studies where ultra‑high potency is not the primary requirement and a distinct selectivity signature is desired [1].

JAK1 Potency
Context-dependent
72 nM (Jak1-IN-9) vs 29 nM (Abrocitinib), 43 nM (Upadacitinib), 10 nM (Filgotinib)
Moderate potency context for studies where ultra-high JAK1 suppression is not required.
Cross-study comparison; assay conditions vary and require validation.
JAK1 inhibitor kinase assay IC50

JAK2 Selectivity Profile

Jak1-IN-9 is reported to be at least 12‑fold selective for JAK1 over JAK2 [1]. In contrast, Upadacitinib exhibits only ~2.8‑fold selectivity (JAK1 IC50 43 nM, JAK2 IC50 120 nM) , and Filgotinib shows ~2.8‑fold selectivity as well (JAK1 10 nM, JAK2 28 nM) . This suggests that Jak1-IN-9 provides a wider JAK1/JAK2 therapeutic window, potentially reducing JAK2‑mediated off‑target effects in cellular models [1].

JAK1/JAK2 Selectivity
Reported
≥12-fold selective for JAK1 over JAK2
May support JAK1-specific signaling readouts by reducing JAK2 pathway interference.
Comparators show ~2.8-fold; broader window may minimize off-target effects in cell models.
JAK1 selectivity JAK2 inhibition adverse effect

JAK3 and TYK2 Selectivity

Jak1-IN-9 demonstrates ≥12‑fold selectivity over all other JAK isoforms (JAK2, JAK3, TYK2) [1]. Filgotinib, while potent against JAK1, shows relatively low selectivity over TYK2 (JAK1 10 nM, TYK2 116 nM; ~11.6‑fold) and moderate selectivity over JAK3 (810 nM; 81‑fold) . Jak1-IN-9's balanced selectivity across all three off‑target JAK isoforms may offer a more uniform suppression of non‑JAK1 kinases compared to the isoform‑specific selectivity gradients observed with Filgotinib [1].

JAK3/TYK2 Selectivity
Class-level
≥12-fold over JAK3 and TYK2 Filgotinib: 81-fold (JAK3), 11.6-fold (TYK2)
Uniform selectivity margin across off-target isoforms may simplify cell-based assay interpretation.
Exact IC50s for Jak1-IN-9 not individually reported; class-level inference.
JAK3 selectivity TYK2 selectivity kinase panel

Iodine-His885 Selectivity Determinant

Molecular docking studies revealed that the iodine atom of Jak1-IN-9 engages in a key interaction with His‑885 of human JAK1 [1]. This specific halogen‑bonding contact is hypothesized to underlie the compound's ≥12‑fold selectivity over other JAK isoforms, as His‑885 is not conserved across JAK2, JAK3, or TYK2 [1]. In contrast, JAK1 inhibitors such as Upadacitinib and Abrocitinib achieve selectivity through different structural motifs (e.g., tricyclic core, covalent warhead) that do not rely on this iodine‑mediated interaction .

Binding Mode
Data to verify
Iodine interacts with His885 of JAK1, contributing to isoform selectivity.
Docking-based hypothesis; structural basis requires experimental confirmation.
Distinct chemotype from clinical candidates; may support structure-guided optimization.
molecular docking JAK1 selectivity structure-based design

Jak1-IN-9 Application Scenarios


JAK1-Specific Cytokine Signaling

Employ Jak1-IN-9 at concentrations up to ~600 nM (8× JAK1 IC50) to achieve >90% JAK1 inhibition while maintaining at least 12‑fold selectivity over JAK2/JAK3/TYK2 [1]. This window enables clean interpretation of JAK1‑dependent phosphorylation events (e.g., STAT1/STAT3) without confounding JAK2‑mediated signaling, which is a limitation of less selective inhibitors such as Upadacitinib or Filgotinib .

Defined Binding Mode JAK1 Probe

Use Jak1-IN-9 in structure‑function studies where the iodine–His885 interaction is of interest for understanding JAK1 isoform selectivity [1]. Unlike pan‑JAK inhibitors (e.g., Tofacitinib) or clinical JAK1 inhibitors that achieve selectivity through alternative mechanisms, Jak1-IN-9 provides a unique chemotype with a halogen‑bonding anchor that can be exploited in medicinal chemistry campaigns targeting improved JAK1 selectivity [1].

Selectivity Profiling Comparator

Include Jak1-IN-9 as a reference JAK1 inhibitor with a balanced ≥12‑fold selectivity window across all off‑target JAK isoforms [1]. Its selectivity profile contrasts with that of Filgotinib (high JAK3 selectivity but low TYK2 selectivity) and Upadacitinib (low JAK2 selectivity), making it a valuable benchmark for assessing the selectivity breadth of newly synthesized JAK1‑targeted compounds .

Application
Selection Property
Validation Focus
Cytokine signaling studies
JAK1 isoform-selectivity profile
STAT phosphorylation without JAK2 confounding
Structure-function JAK1 probe
Halogen-bonding chemotype (iodine–His885)
Binding mode selectivity (mutagenesis/crystallography)
JAK inhibitor selectivity benchmarking
Balanced ≥12-fold selectivity across JAK family
Selectivity breadth vs isoform-biased inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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